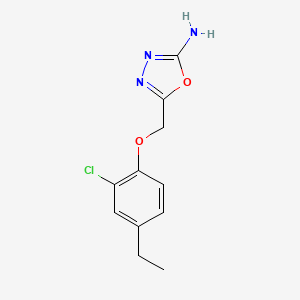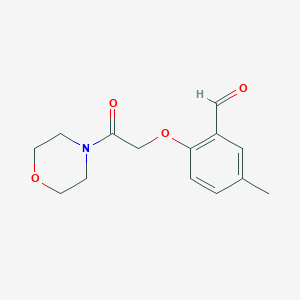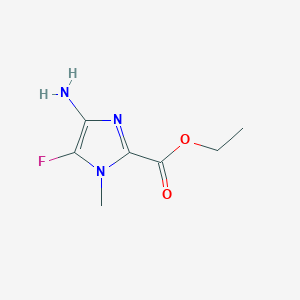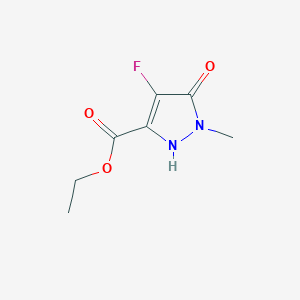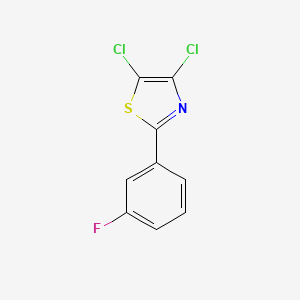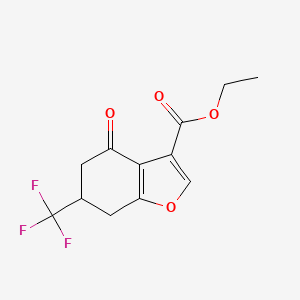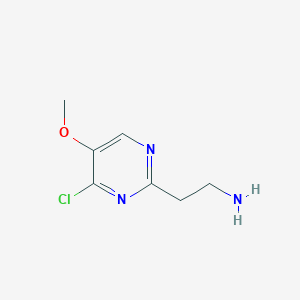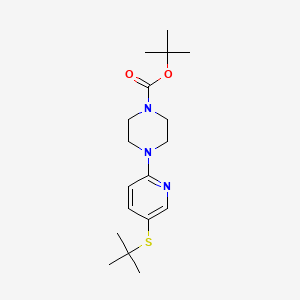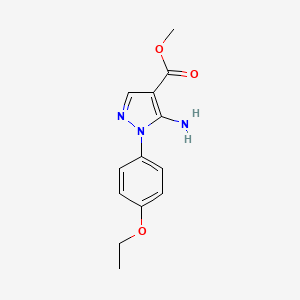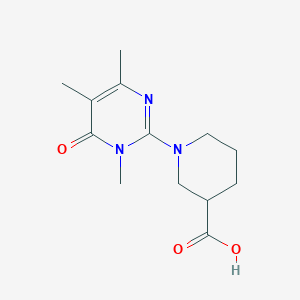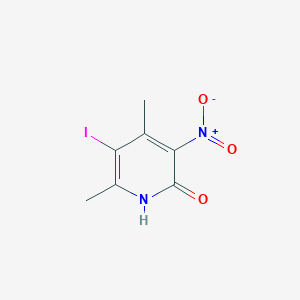
2-Chloro-4-methyl-5-nitronicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-5-nitronicotinonitrile is an organic compound with the molecular formula C7H3ClN2O2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-nitronicotinonitrile typically involves the chlorination of 4-methyl-5-nitronicotinonitrile. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorinating agents . The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the pyridine ring.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives like 2-amino-4-methyl-5-nitronicotinonitrile.
Reduction: Formation of 2-chloro-4-methyl-5-aminonicotinonitrile.
Oxidation: Formation of 2-chloro-4-carboxy-5-nitronicotinonitrile.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the nitrile group also contribute to its reactivity and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Similar structure but lacks the nitrile group.
2-Chloro-5-nitropyridine-3-carbonitrile: Similar structure with different substitution pattern.
2-Chloro-3-methyl-5-nitropyridine: Similar structure with different substitution pattern.
Uniqueness
2-Chloro-4-methyl-5-nitronicotinonitrile is unique due to the presence of both the nitro and nitrile groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H4ClN3O2 |
|---|---|
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
2-chloro-4-methyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClN3O2/c1-4-5(2-9)7(8)10-3-6(4)11(12)13/h3H,1H3 |
InChI-Schlüssel |
POUPSCDVHWMLNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


